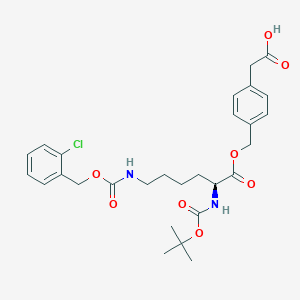
Fmoc-Dbz(o-Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-Dbz(o-Boc)-OH is a derivative of benzyloxycarbonyl (Boc) group and is a type of protecting group used in organic synthesis. It is often used to protect the N-terminal of peptides and proteins during synthesis. It is also used as a linker to attach peptides to solid supports for solid phase peptide synthesis.
Mecanismo De Acción
The mechanism of action of Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is based on the formation of a stable covalent bond between the Fmoc-amino acid and the Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH. The reaction is catalyzed by a base, such as DBU or DIEA, and the pH is kept between 8-10. The resulting product is a stable and inert protecting group.
Biochemical and Physiological Effects
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is a relatively inert protecting group, meaning that it does not interfere with the biochemical or physiological activities of the peptide or protein it is protecting. This makes it an ideal choice for protecting peptides and proteins during synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is that it is relatively inert and does not interfere with the biochemical or physiological activities of the peptide or protein it is protecting. It is also relatively easy to synthesize, and can be easily removed from the peptide or protein after synthesis. One of the main limitations of Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is that it is not compatible with all peptides and proteins, and may need to be modified or replaced with a different protecting group if the peptide or protein is not compatible.
Direcciones Futuras
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH has a wide range of applications in peptide and protein synthesis, and its use is likely to continue to increase in the future. Future research may focus on developing more efficient and cost-effective methods for synthesizing Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH, as well as exploring new applications for the compound. Additionally, more research may be conducted to further understand the biochemical and physiological effects of Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH. Other potential future directions for Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH include the development of new derivatives of the compound, as well as the development of new methods for the removal of the protecting group from peptides and proteins.
Métodos De Síntesis
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is synthesized by reacting the Fmoc-amino acid with Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH. The reaction is carried out in the presence of a base such as DBU or DIEA, and the pH is kept between 8-10. The reaction is usually complete within 1-2 hours and the product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
Fmoc-Dbz(o-Fmoc-Dbz(o-Boc)-OH)-OH is used in a variety of scientific research applications. It is used in peptide synthesis, protein synthesis, and organic synthesis. It is also used in the production of peptide-based drugs, as well as in the production of antibodies and other biopharmaceuticals. It is also used in the labeling of proteins and nucleic acids.
Propiedades
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYPLBJEKXEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

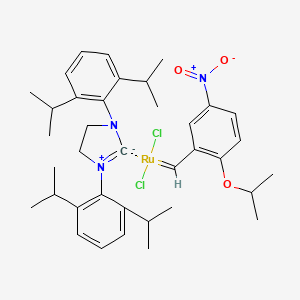
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B6289734.png)
![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)


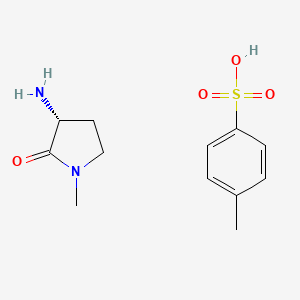
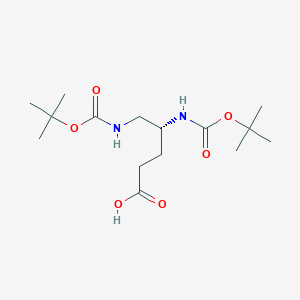
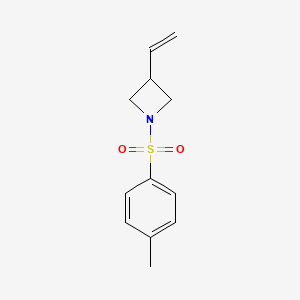
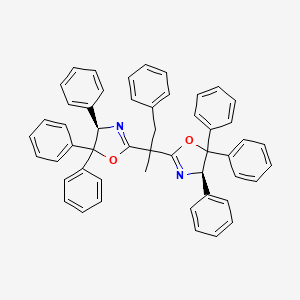
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
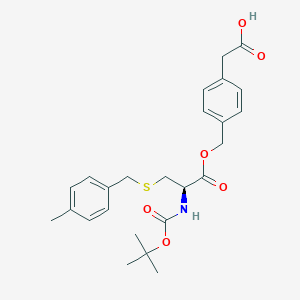
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
